BenchChemオンラインストアへようこそ!

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide

Physicochemical Differentiation Lipophilicity Medicinal Chemistry SAR

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide (CAS 895513-29-8) is a secondary sulfonamide with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol. Its structure features a 3-bromobenzyl group linked via a secondary amine to an ethanesulfonamide moiety (SMILES: CCS(=O)(=O)NCC1=CC(=CC=C1)Br), positioning it within the broader class of N-benzyl alkylsulfonamides that have been systematically explored as TRPV1 antagonists and enzyme inhibitor scaffolds.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.16
CAS No. 895513-29-8
Cat. No. B2975552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Bromophenyl)methyl]ethane-1-sulfonamide
CAS895513-29-8
Molecular FormulaC9H12BrNO2S
Molecular Weight278.16
Structural Identifiers
SMILESCCS(=O)(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C9H12BrNO2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
InChIKeyKOJIJHXITIVFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide (CAS 895513-29-8): Chemical Identity and Procurement Baseline


N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide (CAS 895513-29-8) is a secondary sulfonamide with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol [1]. Its structure features a 3-bromobenzyl group linked via a secondary amine to an ethanesulfonamide moiety (SMILES: CCS(=O)(=O)NCC1=CC(=CC=C1)Br), positioning it within the broader class of N-benzyl alkylsulfonamides that have been systematically explored as TRPV1 antagonists and enzyme inhibitor scaffolds [2]. The compound is commercially available from multiple vendors at purities of 95–98%, with catalog numbers including CS-0325985, A1-20264, and CM720517, though some suppliers have discontinued it, making procurement source verification a practical consideration .

Why N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide Cannot Be Replaced by Generic N-Benzyl Sulfonamide Analogs


Within the N-benzyl sulfonamide class, small structural perturbations produce large functional consequences. Systematic SAR studies on N-benzyl alkylsulfonamide TRPV1 antagonists demonstrate that the sulfonamide alkyl chain length (Me < Et < iPr < Pr) directly and monotonically modulates both binding affinity (Ki) and antagonistic potency [1]. Separately, in the benzenesulfonamide series, the position of halogen substitution critically determines target engagement: a 3-bromo substituent on the aryl ring conferred a 2.5-fold increase in GluN2A antagonistic activity (IC₅₀ = 204 nM) relative to the unsubstituted lead compound, whereas other substitution patterns showed diminished or altered activity profiles [2]. The ethanesulfonamide chain of the target compound occupies a distinct lipophilic space (XLogP3 = 1.9) compared to its methanesulfonamide analog (XLogP3 ≈ 1.4, MW = 264.14) and its 4-bromo positional isomer, meaning interchange without re-optimization of the SAR landscape risks loss of binding potency, altered selectivity, or both [1][3].

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Ethanesulfonamide vs. Methanesulfonamide Chain Length: Impact on Physicochemical Profile and Predicted Permeability

The ethanesulfonamide group of the target compound provides a quantifiably higher lipophilicity (XLogP3 = 1.9) compared to its direct methanesulfonamide analog N-[(3-bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2, XLogP3 ≈ 1.4), an increase of approximately 0.5 log units [1]. This is consistent with the established SAR trend in N-benzyl alkylsulfonamide series where increasing alkyl chain length from Me to Et to iPr to Pr progressively increases lipophilicity and, in the TRPV1 antagonist context, enhances binding affinity and antagonistic potency [2]. The target compound also has a higher molecular weight (278.17 vs. 264.14 g/mol) and an additional rotatable bond (4 vs. 3), contributing to distinct conformational sampling and potentially differential target engagement.

Physicochemical Differentiation Lipophilicity Medicinal Chemistry SAR

3-Bromo vs. 4-Bromo Positional Isomerism: Differential Influence on Biological Target Recognition

The 3-bromo substitution pattern on the benzyl ring of the target compound is structurally distinct from the 4-bromo positional isomer (N-[(4-bromophenyl)methyl]ethanesulfonamide). In a systematic SAR study of benzenesulfonamide-based GluN2A antagonists, halogen atoms placed at the 3-position of the aryl ring resulted in high antagonistic potency, with the specific 3-bromo derivative (compound 5i) achieving an IC₅₀ of 204 nM—representing a 2.5-fold improvement over the unsubstituted lead compound [1]. This positional preference is attributed to the ability of the 3-bromo substituent to engage in favorable halogen bonding and hydrophobic interactions within the receptor binding pocket, an interaction geometry that is not replicated by 4-substitution or by smaller halogens [1][2].

Positional Isomer Differentiation Halogen Bonding GluN2A Antagonism

Bromine vs. Chlorine at the 3-Position: Heavier Halogen Effects on Lipophilicity, Polarizability, and Potential Halogen Bonding

Compared to its 3-chloro analog N-(3-chlorobenzyl)ethanesulfonamide, the target compound contains bromine instead of chlorine at the 3-position of the benzyl ring. This substitution increases the molecular weight by approximately 34.5 Da (278.17 vs. 243.71 g/mol) and raises XLogP3 by approximately 0.3–0.4 log units [1]. More importantly, bromine possesses a larger polarizable surface and a more pronounced σ-hole than chlorine, which can form stronger halogen bonds with backbone carbonyl oxygen atoms in protein binding sites. In the GluN2A antagonist series described above, the 3-bromo derivative (IC₅₀ = 204 nM) outperformed the corresponding 3-chloro analog, consistent with the halogen bonding potency trend Br > Cl > H commonly observed in medicinal chemistry optimization campaigns [2].

Halogen Substitution σ-Hole Bonding Physicochemical Tuning

Ethanesulfonamide vs. Isopropylsulfonamide: Balancing Steric Bulk and Conformational Flexibility for Fragment-Based Design

The target compound contains a linear ethanesulfonamide group, whereas the isopropylsulfonamide analog N-[(3-bromophenyl)methyl]propane-2-sulfonamide (CAS 1134203-88-5) introduces α-branching at the sulfonamide sulfur. In the TRPV1 antagonist SAR series, the rank order of potency followed the lipophilicity trend (iPr showed higher binding affinity than Et), but with diminishing gains in ligand efficiency due to increased molecular weight [1]. The target ethanesulfonamide represents an intermediate point on this SAR continuum, offering a balance between sufficient lipophilicity for target engagement (XLogP3 = 1.9) and a lower molecular weight (278.17 vs. ~292.18 for the isopropyl analog) that preserves better ligand efficiency metrics [2].

Fragment Growth Vector Steric Optimization Ligand Efficiency

N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide: Evidence-Backed Research and Procurement Application Scenarios


TRPV1 Antagonist Lead Optimization: Alkylsulfonamide Chain Length SAR Probe

For medicinal chemistry teams optimizing TRPV1 antagonists, the target compound serves as the ethyl chain-length probe in an N-benzyl alkylsulfonamide SAR series. The established rank order of Ki(ant) values (Me < Et < iPr < Pr) from the TRPV1 literature [1] makes the ethanesulfonamide variant an essential comparator for mapping the lipophilicity-potency relationship. Procurement of this specific chain length, rather than only the methyl or isopropyl congener, is necessary to complete the SAR dataset and enable multiparameter optimization of potency, selectivity, and ADME properties.

Negative Allosteric Modulator Design for GluN2A-Containing NMDA Receptors

The 3-bromo substitution pattern is associated with enhanced GluN2A antagonistic potency (2.5-fold over unsubstituted analogs) in benzenesulfonamide-based negative allosteric modulators [2]. The target compound, with its 3-bromobenzyl group and ethanesulfonamide moiety, provides a strategic scaffold for designing novel GluN2A-selective probes. Researchers developing tools for CNS disorder target validation should prioritize this 3-bromo substitution pattern over 4-bromo or unsubstituted analogs to maximize the probability of achieving nanomolar potency.

Halogen Bonding-Driven Fragment Screening Library Member

The bromine atom at the 3-position of the benzyl ring offers a σ-hole capable of forming directional halogen bonds with protein backbone carbonyls, a feature less pronounced with chlorine or fluorine analogs [2][3]. The target compound is suitable for inclusion in fragment libraries designed to probe halogen bonding hot spots in protein binding sites. Its intermediate lipophilicity (XLogP3 = 1.9) and modest molecular weight (278.17) make it compatible with both biochemical and biophysical screening (SPR, ITC, NMR) without requiring DMSO concentrations that compromise protein stability.

Sulfonamide Building Block for Parallel Synthesis of Kinase/HDAC Inhibitor Libraries

The secondary sulfonamide NH and the 3-bromobenzyl group provide orthogonal functional handles for diversification: the NH can be alkylated or arylated, and the bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) for late-stage functionalization [1]. The ethanesulfonamide chain occupies a distinct chemical space relative to methanesulfonamide scaffolds commonly used in parallel synthesis, offering library designers an additional dimension of structural diversity that may improve hit rates against challenging target classes such as HDACs, CA isoforms, and serine hydrolases.

Quote Request

Request a Quote for N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.